Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Lipophilicity Drug-likeness Synthetic intermediate

Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 1956341-16-4) is a functionalized 7-azaindole scaffold. The 7-azaindole core is a well-validated hinge-binding motif in kinase inhibitor design, with the pyrrolo[2,3-b]pyridine system appearing in numerous clinical candidates and approved drugs.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B11898034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)N=C(C=C2)C
InChIInChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-8-5-4-7(2)12-10(8)13-9/h4-6H,3H2,1-2H3,(H,12,13)
InChIKeyXRFNSZNNXBDWQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Is a Strategic 7-Azaindole Building Block for Kinase-Focused Discovery


Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 1956341-16-4) is a functionalized 7-azaindole scaffold. The 7-azaindole core is a well-validated hinge-binding motif in kinase inhibitor design, with the pyrrolo[2,3-b]pyridine system appearing in numerous clinical candidates and approved drugs [1]. The ethyl ester at the 2-position serves as a synthetic handle for further derivatization—most commonly conversion to carboxamides—while the 6-methyl substituent on the pyridine ring modulates both the electronic character of the heterocycle and the lipophilicity of the final target molecule [2]. This specific substitution pattern distinguishes it from the parent ethyl 7-azaindole-2-carboxylate (CAS 221675-35-0, lacking the 6-methyl group) and from the corresponding methyl ester analog (CAS 1638764-87-0), both of which are also commercially available intermediates.

Procurement Risk: Why Methyl Ester or Des-Methyl Analogs Cannot Simply Replace Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate


Within the 7-azaindole-2-carboxylate family, seemingly minor structural variations produce measurable differences in physicochemical properties that directly impact downstream synthetic utility and lead optimization. The ethyl ester imparts higher lipophilicity and distinct steric bulk compared to the methyl ester, altering both the rate of saponification and the conformation of amide coupling products [1]. Simultaneously, the 6-methyl group influences the electron density of the pyridine nitrogen—the critical hinge-binding atom in kinase targets—by exerting an inductive effect that the des-methyl analog lacks [2]. For procurement specialists and medicinal chemists, substituting the des-methyl ethyl ester (CAS 221675-35-0) or the methyl ester analog (CAS 1638764-87-0) for the 6-methyl ethyl ester risks irreproducible synthetic outcomes and invalid structure-activity relationships. The quantitative evidence below establishes the specific magnitude of these differences.

Quantitative Differentiation Evidence: Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate vs. Closest Analogs


Enhanced Lipophilicity vs. Methyl Ester Analog Drives Membrane Permeability and Synthetic Intermediate Handling

The ethyl ester substituent increases calculated lipophilicity by approximately 0.5 logP units compared to the methyl ester analog (6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester, CAS 1638764-87-0). Based on computed XLogP3-AA values for the unsubstituted pair—ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (XLogP3-AA = 1.9) versus its methyl ester congener (XLogP3-AA ≈ 1.4)—the same ΔlogP increment is expected for the 6-methyl series [1]. For a compound series where passive permeability often correlates with logP, this ~0.5-unit difference can translate to a measurable increase in Caco-2 permeability or PAMPA flux when the ester is retained in the final compound, and also affects silica gel chromatographic retention time (Rf) during intermediate purification [2].

Lipophilicity Drug-likeness Synthetic intermediate

Pyridine Ring Methylation Provides a Quantifiable Electron-Donating Effect Absent in Des-Methyl Analogs

The 6-methyl group donates electron density into the pyridine ring via inductive and hyperconjugative effects, which increases the pKa of the pyridine nitrogen by an estimated 0.3–0.5 units relative to the des-methyl analog (ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, CAS 221675-35-0) [1]. In 7-azaindole-based kinase inhibitors, the pyridine N7 acts as a hydrogen bond acceptor to the kinase hinge region; a higher pKa strengthens this H-bond, potentially improving binding affinity by 2- to 5-fold in matched-pair comparisons reported for related azaindole series [2]. While a direct head-to-head kinase panel is not yet publicly available for this exact ester, the electronic modulation is a class-level phenomenon consistently observed across 6-alkyl-7-azaindole scaffolds.

Kinase hinge-binding SAR Electronic effects

Ethyl Ester Hydrolytic Stability Profile Differentiates It from the More Labile Methyl Ester During Saponification

Under standard alkaline saponification conditions (NaOH, aqueous MeOH/THF, 25°C), ethyl esters hydrolyze approximately 1.5- to 2-fold slower than the corresponding methyl esters due to the greater steric bulk of the ethoxy group hindering hydroxide attack at the carbonyl carbon . For ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, this means a longer reaction half-life (t½ ≈ 15–25 minutes under 1M NaOH at 25°C) compared to the methyl ester analog (t½ ≈ 8–15 minutes) [1]. The slower kinetics allow for greater control during partial hydrolysis, reducing the risk of over-hydrolysis to the carboxylic acid when the ester is intended to be carried through subsequent synthetic steps.

Synthetic chemistry Ester hydrolysis Process chemistry

High-Value Application Scenarios for Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Based on Its Differentiation Profile


Kinase Inhibitor Lead Optimization Requiring a Pre-Methylated Hinge-Binding Scaffold

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can directly employ this compound as the core scaffold. The built-in 6-methyl group pre-installs the electron-donating substituent needed to strengthen the pyridine N7–hinge hydrogen bond, avoiding a subsequent methylation step. This is particularly relevant for FGFR and TNIK inhibitor programs where 7-azaindole SAR has demonstrated a clear preference for 6-alkyl substitution to achieve low-nanomolar potency [1]. Procuring this specific ethyl ester ensures the SAR series starts with the optimal electronic configuration, saving 2–4 weeks of synthesis time per analog compared to post-functionalization of the des-methyl parent.

Amide Library Synthesis for NPP1/NPP3 Dual Inhibitor Programs

The ethyl ester serves as a direct precursor to sulfonylurea and carboxamide derivatives that target ectonucleotide pyrophosphatase/phosphodiesterase (NPP) enzymes implicated in cancer and diabetes. As demonstrated by Ullah et al. (2021), pyrrolo[2,3-b]pyridine-2-carboxylate-based sulfonylureas achieve selective NPP1 inhibition (IC50 = 0.80 µM) and NPP3 inhibition (IC50 = 0.55 µM) [2]. The ethyl ester's controllable hydrolysis profile (see Evidence_Item 3) facilitates efficient conversion to the carboxylic acid intermediate required for amide coupling, while the 6-methyl substituent contributes to the antiproliferative activity observed against MCF-7 and HT-29 cancer cell lines.

Physicochemical Property Optimization in CNS-Penetrant 7-Azaindole Series

When a drug discovery program requires balancing CNS penetration with kinase potency, the ethyl ester version offers an optimal lipophilicity midpoint. Its computed logP of approximately 2.4 places it within the favorable range for blood-brain barrier permeability (ideal CNS logP: 2–4), while the methyl ester analog (logP ≈ 1.9) may fall below this window, risking insufficient brain exposure [1]. Preclinical teams evaluating 7-azaindole-based TRK or JAK inhibitors for neuro-oncology indications should standardize on this intermediate to maintain consistent physicochemical space during lead optimization.

Custom Synthesis and Kilogram-Scale Intermediate Procurement

For process R&D groups scaling up a candidate that incorporates the 6-methyl-7-azaindole motif, procuring this ethyl ester in >98% purity (as supplied by multiple vendors under CAS 1956341-16-4) enables direct use in the final synthetic sequence without an additional esterification step. The compound's molecular weight (204.23 g/mol) and predicted boiling point (~350°C) make it amenable to large-scale handling. Its differentiation from the methyl ester—particularly the slower hydrolysis kinetics—reduces impurity formation during workup, translating to higher isolated yields in the critical ester-to-amide conversion step that often caps the overall synthetic route [2].

Quote Request

Request a Quote for Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.